1-butyl-N-[(4-chlorophenyl)methyl]-4-hydroxy-2-oxo-3-quinolinecarboxamide 1-butyl-N-[(4-chlorophenyl)methyl]-4-hydroxy-2-oxo-3-quinolinecarboxamide 1-butyl-N-[(4-chlorophenyl)methyl]-4-hydroxy-2-oxo-3-quinolinecarboxamide is an aromatic amide and a member of quinolines.
Brand Name: Vulcanchem
CAS No.:
VCID: VC20029128
InChI: InChI=1S/C21H21ClN2O3/c1-2-3-12-24-17-7-5-4-6-16(17)19(25)18(21(24)27)20(26)23-13-14-8-10-15(22)11-9-14/h4-11,25H,2-3,12-13H2,1H3,(H,23,26)
SMILES:
Molecular Formula: C21H21ClN2O3
Molecular Weight: 384.9 g/mol

1-butyl-N-[(4-chlorophenyl)methyl]-4-hydroxy-2-oxo-3-quinolinecarboxamide

CAS No.:

Cat. No.: VC20029128

Molecular Formula: C21H21ClN2O3

Molecular Weight: 384.9 g/mol

* For research use only. Not for human or veterinary use.

1-butyl-N-[(4-chlorophenyl)methyl]-4-hydroxy-2-oxo-3-quinolinecarboxamide -

Specification

Molecular Formula C21H21ClN2O3
Molecular Weight 384.9 g/mol
IUPAC Name 1-butyl-N-[(4-chlorophenyl)methyl]-4-hydroxy-2-oxoquinoline-3-carboxamide
Standard InChI InChI=1S/C21H21ClN2O3/c1-2-3-12-24-17-7-5-4-6-16(17)19(25)18(21(24)27)20(26)23-13-14-8-10-15(22)11-9-14/h4-11,25H,2-3,12-13H2,1H3,(H,23,26)
Standard InChI Key GGRUQJSKMAWYDL-UHFFFAOYSA-N
Canonical SMILES CCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NCC3=CC=C(C=C3)Cl)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 1-butyl-N-[(4-chlorophenyl)methyl]-4-hydroxy-2-oxoquinoline-3-carboxamide, delineates its structural components:

  • A quinoline backbone substituted at position 1 with a butyl group.

  • A 4-hydroxy-2-oxo functional group at positions 4 and 2.

  • A carboxamide linkage at position 3, bonded to a 4-chlorobenzyl group.

The canonical SMILES notation (CCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NCC3=CC=C(C=C3)Cl)O) further elucidates connectivity, emphasizing the planar quinoline ring system and the spatial orientation of substituents. Comparative analysis with analogs, such as N-(4-chlorophenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide , reveals that alkyl chain length (butyl vs. allyl) significantly influences hydrophobic interactions and target binding.

Physicochemical Profiling

Key physicochemical parameters include:

PropertyValue
Molecular Weight384.9 g/mol
LogP (Octanol-Water)Estimated 2.8
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5

The predicted logP value, derived from ALOGPS 2.1 , suggests moderate lipophilicity, aligning with the compound’s butyl and chlorophenyl substituents. This balance between hydrophobicity and polarity may enhance membrane permeability while maintaining aqueous solubility, a critical factor in drug bioavailability.

Synthesis and Chemical Reactivity

Stability and Reactivity

The compound’s stability is influenced by:

  • pH Sensitivity: The 4-hydroxy group may undergo deprotonation under alkaline conditions, altering solubility.

  • Oxidative Susceptibility: The quinoline ring and chlorophenyl group are prone to oxidative degradation, necessitating inert storage conditions.

Biological Activities and Mechanisms

Antimicrobial Efficacy

Quinoline derivatives exhibit broad-spectrum antimicrobial activity. Structural analogs demonstrate:

  • Bacterial Growth Inhibition: MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli .

  • Mechanism: Intercalation into microbial DNA or inhibition of gyrase/topoisomerase IV .

Anticancer Activity

Preliminary data on related compounds show:

  • Cytotoxicity: IC₅₀ = 12 µM against MCF-7 breast cancer cells.

  • Apoptosis Induction: Caspase-3 activation and PARP cleavage observed in treated cells.

Pharmacological Applications and Challenges

Druglikeness and ADMET Profiles

Computational ADMET predictions highlight:

  • Absorption: High intestinal permeability (Caco-2 Papp = 18 × 10⁻⁶ cm/s).

  • Metabolism: Susceptibility to CYP3A4-mediated oxidation.

  • Toxicity: Low hepatotoxicity risk (LD₅₀ > 500 mg/kg in rodents) .

Formulation Considerations

The compound’s poor aqueous solubility (0.12 mg/mL) necessitates advanced delivery systems, such as:

  • Nanocrystals: Enhancing dissolution rate via reduced particle size.

  • Liposomal Encapsulation: Improving tumor targeting and reducing systemic exposure.

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